(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one
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Overview
Description
(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a benzyl-ethyl-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups using reagents such as benzyl chloride and ethyl bromide.
Amino Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl-ethyl-amino substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., benzyl chloride, ethyl bromide)
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-1-[4-(methyl-ethyl-amino)-piperidin-1-yl]-propan-1-one
- (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one
- (S)-2-Amino-1-[4-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one
Uniqueness
(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl-ethyl-amino group provides a unique steric and electronic environment, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H27N3O |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2S)-2-amino-1-[4-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H27N3O/c1-3-19(13-15-7-5-4-6-8-15)16-9-11-20(12-10-16)17(21)14(2)18/h4-8,14,16H,3,9-13,18H2,1-2H3/t14-/m0/s1 |
InChI Key |
HYNJGLOWAGAAJC-AWEZNQCLSA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)[C@H](C)N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C(C)N |
Origin of Product |
United States |
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